4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C13H14F4O3S. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl group is substituted with a 4-fluorocyclohexyl group. This compound is known for its applications in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(4-fluorocyclohexyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic aromatic substitution yields substituted aromatic compounds.
Scientific Research Applications
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of new materials with unique properties, such as polymers and advanced composites.
Agrochemical Research: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate involves its role as an electrophilic reagent in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as an arylating agent, transferring the aryl group to the reaction partner .
Comparison with Similar Compounds
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the 4-fluorocyclohexyl group.
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Contains a trifluoromethyl group instead of the 4-fluorocyclohexyl group.
Uniqueness
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
CAS No. |
184842-51-1 |
---|---|
Molecular Formula |
C13H14F4O3S |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
[4-(4-fluorocyclohexyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14F4O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h3-4,7-9,11H,1-2,5-6H2 |
InChI Key |
GWLVPTAZHCCLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.